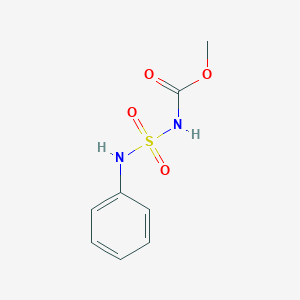

methyl N-(phenylsulfamoyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(phenylsulfamoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)9-7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJUIUXWVYPPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009284 | |

| Record name | Methyl hydrogen (phenylsulfamoyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90271-52-6 | |

| Record name | NSC149324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hydrogen (phenylsulfamoyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Phenylsulfonamide is treated with methyl chloroformate in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

$$

\text{Phenylsulfonamide} + \text{CH}_3\text{OCOCl} \xrightarrow{\text{Base}} \text{Methyl N-(phenylsulfamoyl)carbamate} + \text{HCl}

$$

Optimization and Challenges

- Yield : Initial yields range from 25% to 40%, limited by competing side reactions such as over-carbamoylation or sulfonamide decomposition.

- Catalysts : Adding 4-dimethylaminopyridine (DMAP) as a catalyst improves yields to 50–55% by accelerating chloroformate activation.

- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may promote hydrolysis; thus, DCM remains preferred.

Two-Step Synthesis via Phenylsulfamoyl Isocyanate Intermediate

This method involves generating phenylsulfamoyl isocyanate as a reactive intermediate, followed by methanol quenching to form the carbamate.

Step 1: Isocyanate Formation

Phenylsulfonamide reacts with phosgene (or triphosgene as a safer alternative) in toluene at 40–60°C to form phenylsulfamoyl isocyanate:

$$

\text{Phenylsulfonamide} + \text{COCl}_2 \rightarrow \text{Phenylsulfamoyl isocyanate} + 2\text{HCl}

$$

Step 2: Methanol Quenching

The isocyanate intermediate is treated with methanol under anhydrous conditions, yielding the target carbamate:

$$

\text{Phenylsulfamoyl isocyanate} + \text{CH}_3\text{OH} \rightarrow \text{Methyl N-(phenylsulfamoyl)carbamate}

$$

Key Considerations

- Safety : Triphosgene reduces phosgene’s toxicity but requires strict moisture control.

- Yield : Overall yields reach 60–65%, though isocyanate isolation poses challenges due to moisture sensitivity.

Carbonate-Mediated Carbamate Synthesis

Adapting methodologies from N-methyl carbamate synthesis, phenylsulfonamide reacts with diphenyl carbonate under basic conditions.

Reaction Protocol

- Base Activation : Phenylsulfonamide is deprotonated with sodium hydride in THF.

- Carbonate Coupling : Diphenyl carbonate is added at 80–100°C, facilitating nucleophilic displacement of phenoxide:

$$

\text{Phenylsulfonamide} + (\text{PhO})_2\text{CO} \xrightarrow{\text{NaH}} \text{Methyl N-(phenylsulfamoyl)carbamate} + 2\text{PhOH}

$$

Advantages and Limitations

- Green Chemistry : Phenol byproducts are recyclable, enhancing sustainability.

- Yield : Moderate yields (45–50%) due to steric hindrance from the sulfamoyl group.

Enzymatic Carbamoylation

Emerging biocatalytic methods use lipases or esterases to mediate carbamate formation under mild conditions.

Procedure

Outcomes

- Yield : 35–40%, with excellent regioselectivity.

- Scalability : Limited by enzyme cost but promising for low-temperature applications.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Protocol

Phenylsulfonamide, methyl chloroformate, and DMAP are irradiated in DMF at 80°C for 15–20 minutes.

Performance Metrics

- Yield : 55–60%, a 20% improvement over conventional heating.

- Purity : Reduced side product formation due to uniform heating.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Chloroformate | 50–55 | 0–25 | 4–12 | Simplicity | Moderate yields |

| Isocyanate Intermediate | 60–65 | 40–60 | 8–16 | High purity | Phosgene handling required |

| Carbonate-Mediated | 45–50 | 80–100 | 6–10 | Sustainable byproducts | Steric hindrance issues |

| Enzymatic | 35–40 | 30 | 72 | Mild conditions | Cost-intensive enzymes |

| Microwave-Assisted | 55–60 | 80 | 0.25–0.5 | Rapid synthesis | Specialized equipment needed |

Critical Challenges and Solutions

Solubility Issues

Phenylsulfonamide’s limited solubility in non-polar solvents necessitates polar aprotic solvents (e.g., DMF), albeit with careful moisture exclusion.

Functional Group Compatibility

The sulfamoyl group’s electron-withdrawing nature reduces amine nucleophilicity. Pre-activation with trimethylsilyl chloride (TMSCl) enhances reactivity.

Purification Strategies

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves carbamate from unreacted sulfonamide.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(phenylsulfamoyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted carbamates. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Methyl N-(phenylsulfamoyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-(phenylsulfamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. For example, it may inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, resulting in increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Key Features :

- Structure : Methyl-O-CO-NH-SO₂-Ph.

- Synthesis : Analogous compounds like methyl N-phenyl carbamate are synthesized via catalytic methods using Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, achieving high yields under mild conditions .

- Applications : Similar sulfonyl carbamates (e.g., asulam) are herbicides, while benzimidazole carbamates (e.g., flubendazole) serve as antiparasitic agents .

Comparison with Similar Compounds

Spectroscopic and Computational Studies

Key Research Findings and Contradictions

Catalytic Efficiency : Zn/Al/Ce catalysts outperform traditional acid/base catalysts in carbamate synthesis, reducing reaction temperatures and improving yields .

Toxicity Variability: While ethyl and vinyl carbamates are highly carcinogenic, methyl-substituted carbamates (e.g., asulam) exhibit lower toxicity, highlighting substituent-dependent safety profiles .

Structural Flexibility : Carbamates with sulfonyl or benzimidazole groups show divergent applications—herbicides vs. antiparasitics—depending on functional groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl N-(phenylsulfamoyl)carbamate, and how do reaction parameters influence yield?

Methodological Answer:

The compound can be synthesized via carbamate-forming reactions using phenyl isocyanate derivatives and methanol in the presence of acid catalysts (e.g., HCl in chloroform) . Alternatively, heterogeneous catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite precursors have shown efficacy for similar carbamates, achieving yields >85% under optimized conditions (e.g., 120°C, 4 h, toluene solvent) . Key parameters include:

- Catalyst composition : Ce incorporation enhances Lewis acidity, improving nucleophilic attack on intermediates.

- Solvent polarity : Non-polar solvents (e.g., toluene) minimize side reactions like hydrolysis.

- Temperature : Elevated temperatures (100–150°C) accelerate reaction kinetics but may degrade thermally sensitive substrates.

Basic: How can FT-IR and NMR spectroscopy be utilized to confirm the structural integrity of methyl N-(phenylsulfamoyl)carbamate?

Methodological Answer:

- FT-IR : Identify characteristic vibrations:

- NMR :

Advanced: What crystallographic strategies resolve disorder in methyl N-(phenylsulfamoyl)carbamate crystals, and how is SHELX employed for refinement?

Methodological Answer:

- Disorder Handling : For disordered atoms (e.g., flexible phenyl groups), split occupancy refinement in SHELXL is used. Example: Assign partial occupancies (e.g., 0.55:0.45) to disordered sites and apply geometric restraints to maintain bond lengths/angles .

- SHELX Workflow :

Advanced: How can molecular docking studies predict the bioactivity of methyl N-(phenylsulfamoyl)carbamate, and what software/parameters are critical?

Methodological Answer:

- Docking Protocol :

- Target Preparation : Use AutoDock Tools to protonate and optimize receptor structures (e.g., enzymes with sulfonamide-binding pockets).

- Ligand Preparation : Generate 3D conformers of the compound using Gaussian 09 with B3LYP/6-31G(d) basis set .

- Grid Setup : Focus on active sites (e.g., catalytic triads in hydrolases).

- Scoring : Analyze binding energies (ΔG < −7 kcal/mol suggests strong affinity) and hydrogen-bonding interactions (e.g., sulfonamide S=O···Arg residues) .

Advanced: How to reconcile contradictory data on catalytic performance in methyl N-(phenylsulfamoyl)carbamate synthesis?

Methodological Answer:

Contradictions often arise from:

- Catalyst Deactivation : Ce-containing catalysts may sinter at >150°C, reducing recyclability. Verify via XRD and BET surface area analysis after reuse .

- Byproduct Formation : Competing reactions (e.g., urea formation) can occur if moisture is present. Monitor via LC-MS and optimize drying protocols for solvents/substrates .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. solvent) and identify dominant factors .

Advanced: What scaling strategies preserve purity in gram-scale synthesis of methyl N-(phenylsulfamoyl)carbamate?

Methodological Answer:

- Continuous Flow Reactors : Minimize thermal gradients and improve mixing (residence time: 10–15 min at 120°C) .

- In-line Purification : Couple with scavenger resins (e.g., sulfonic acid resins) to remove unreacted isocyanate intermediates.

- Crystallization Control : Use anti-solvent (e.g., hexane) addition under controlled cooling (2°C/min) to avoid oiling out .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.